Sdz-gpi-562

GPIIb/IIIa antagonist oral antiplatelet thrombosis research

SDZ-GPI-562 (CAS 153074-57-8) is a small-molecule, peptidomimetic antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, originally developed by Novartis. It blocks the final common pathway of platelet aggregation by competitively inhibiting fibrinogen, von Willebrand factor, and other RGD-ligand binding to activated GPIIb/IIIa receptors.

Molecular Formula C20H30N4O4
Molecular Weight 390.5 g/mol
Cat. No. B10782112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz-gpi-562
Molecular FormulaC20H30N4O4
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)C(=N)N)CC(=O)O
InChIInChI=1S/C20H30N4O4/c1-13(2)11-17(25)24-16(12-18(26)27)5-3-4-10-23-20(28)15-8-6-14(7-9-15)19(21)22/h6-9,13,16H,3-5,10-12H2,1-2H3,(H3,21,22)(H,23,28)(H,24,25)(H,26,27)
InChIKeyOPSRUAAFZJIVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDZ-GPI-562 Procurement Guide: GPIIb/IIIa Antagonist for Platelet-Thrombosis Research


SDZ-GPI-562 (CAS 153074-57-8) is a small-molecule, peptidomimetic antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, originally developed by Novartis [1]. It blocks the final common pathway of platelet aggregation by competitively inhibiting fibrinogen, von Willebrand factor, and other RGD-ligand binding to activated GPIIb/IIIa receptors [2]. Unlike the clinically approved intravenous GPIIb/IIIa inhibitors abciximab, eptifibatide, and tirofiban, SDZ-GPI-562 was expressly designed for dual oral/intravenous administration, making it a key reference compound for studying oral GPIIb/IIIa blockade [3]. Its preclinical evaluation spans thrombosis, stroke, xenotransplantation, and heparin-induced thrombocytopenia models [4][5].

Why SDZ-GPI-562 Cannot Be Readily Substituted by Other GPIIb/IIIa or Antiplatelet Agents


Standard clinical GPIIb/IIIa antagonists (abciximab, eptifibatide, tirofiban) are exclusively intravenous, limiting their utility to acute inpatient settings; SDZ-GPI-562 provides the only oral-route reference compound in this mechanistic class for chronic-dosing or cerebral-ischemia models [1]. Aspirin, the dominant oral antiplatelet, fails to prevent platelet re-activation under elevated epinephrine or pathological shear stress—conditions where SDZ-GPI-562 maintains full efficacy [2]. Subsequent oral GPIIb/IIIa candidates (lotrafiban, orbofiban, xemilofiban, sibrafiban) entered clinical development later but shared class-level limitations, and the specific peptidomimetic scaffold of SDZ-GPI-562 confers distinct in-vivo efficacy and safety window characteristics that are not interchangeable across molecules [3].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for SDZ-GPI-562


Oral Route and Dual IV/PO Availability vs. IV-Only GPIIb/IIIa Inhibitors

SDZ-GPI-562 is active via both oral and intravenous routes, whereas clinically approved GPIIb/IIIa inhibitors abciximab, eptifibatide, and tirofiban are intravenous-only agents. In a non-human primate model of acute platelet-mediated thrombosis (Folts cyclic flow reduction model), oral SDZ-GPI-562 (1–2 mg/kg by stomach tube) abolished cyclic flow reductions within 85±22 minutes in 8/8 monkeys [1]. This oral availability enables chronic dosing paradigms for preclinical models of stroke, atherosclerosis, and xenotransplant rejection unlike IV-restricted comparators [2].

GPIIb/IIIa antagonist oral antiplatelet thrombosis research

Sustained Antiplatelet Protection Under Epinephrine and High Shear vs. Aspirin

In a direct comparator experiment within the same model, aspirin (5 mg/kg IV) initially abolished cyclic flow reductions (CFRs) in 7 monkeys, but CFRs returned upon epinephrine challenge (0.2 μg/kg IV) or increased stenosis from 70% to 85% (shear stress from 144±15 Pa to 266±22 Pa). In contrast, oral SDZ-GPI-562 (1–2 mg/kg) not only abolished CFRs but prevented re-challenge by both epinephrine (0.2 μg/kg/min for 20 min) and elevated shear stress (85% stenosis, 266±22 Pa) [1]. Ex vivo whole blood aggregation decreased by 76±8% (collagen, p<0.0001) and 83±10% (ADP, p<0.0001) after SDZ-GPI-562; template bleeding time increased modestly from 2.3±1.0 to 4.1±1.2 min (p<0.05) [1].

aspirin resistance shear-induced platelet activation cyclic flow reduction

Cerebral Infarct Volume Reduction in Acute Stroke Model vs. Untreated Control

In a murine model of middle cerebral artery (MCA) occlusion (45 min ischemia, 23 h reperfusion), SDZ-GPI-562 reduced ipsilateral platelet accumulation by 48% and fibrin accumulation by 47% by immunoblot densitometry when administered immediately before MCA occlusion [1]. When given immediately after withdrawal of the occluding suture (post-ischemic therapeutic window), SDZ-GPI-562 reduced cerebral infarct volumes by 70% as measured by triphenyltetrazolium chloride staining [1]. Post-ischemic cerebral blood flow improvement was also observed by laser Doppler [1]. Intracerebral hemorrhage was not significantly increased at therapeutic doses, although it increased at the highest doses tested [1].

acute ischemic stroke microvascular thrombosis cerebral infarct volume

Concentration-Dependent Inhibition of HIT-Serum-Induced Platelet Activation vs. Ticlopidine

In an in-vitro model of heparin-induced thrombocytopenia (HIT) using HIT-positive sera and donor platelets, SDZ-GPI-562 produced a concentration-dependent (6.25 to 125 ng/mL) decrease in platelet activation across all measured endpoints: platelet aggregation, platelet microparticle formation, P-selectin expression, and ATP release [1]. The comparator antiplatelet ticlopidine, an ADP-receptor antagonist, achieved similar inhibition only at high concentrations of 5.0 to 50 μg/mL in vitro and required ex-vivo dosing at 250 mg/day in patients [1]. This represents an approximately 400-fold difference in effective concentration range.

heparin-induced thrombocytopenia platelet microparticle formation GPIIb/IIIa inhibitor

Dose-Dependent Graft Survival Prolongation in Discordant Xenotransplant Rejection

In a discordant cardiac xenotransplant model (guinea pig-to-Lewis rat), high-dose SDZ-GPI-562 (0.5 mg/kg, twice daily) produced statistically significant prolongation of graft survival in both hyperacute rejection (HAR, GPI 562 alone) and delayed xenograft rejection (DXR, GPI 562 + cobra venom factor) groups [1]. In contrast, low-dose GPI 562 (0.1 mg/kg) failed to prolong graft survival [1]. High-dose GPI 562 + CVF also significantly reduced intragraft platelet aggregation, P-selectin expression, and leukocyte infiltration compared with CVF alone [1]. Plasma from high-dose animals completely inhibited ADP-stimulated platelet aggregation ex vivo, whereas low-dose plasma produced only partial inhibition [1].

xenotransplantation hyperacute rejection delayed xenograft rejection

Research and Application Scenarios Where SDZ-GPI-562 Provides Verifiable Selection Advantages


Preclinical Models of Acute Ischemic Stroke Requiring Post-Ischemic Therapeutic Windows

SDZ-GPI-562 is the best-characterized GPIIb/IIIa inhibitor for murine MCA occlusion models with documented post-ischemic efficacy: a 70% reduction in cerebral infarct volumes when administered after suture withdrawal, coupled with a 48% reduction in microvascular platelet accumulation and 47% reduction in fibrin deposition when given before occlusion. The dose-dependent safety margin (no significant intracerebral hemorrhage increase at therapeutic doses) provides a defined experimental window for neuroprotection studies [1].

Aspirin-Resistant Thrombosis Models and Shear/Epinephrine-Overcome Antiplatelet Studies

In the non-human primate Folts cyclic flow reduction model, SDZ-GPI-562 uniquely demonstrates full anti-thrombotic efficacy that is not overcome by epinephrine infusion (0.2 μg/kg/min) or pathological shear stress (266±22 Pa), conditions that fully reverse aspirin-mediated inhibition. This makes SDZ-GPI-562 the preferred tool compound for experimental models of arterial thrombosis where aspirin resistance or shear-mediated platelet activation is the primary investigational focus [2].

Chronic Oral Antiplatelet Dosing Paradigms in Cardiovascular and Cerebrovascular Disease Models

As the only dual oral/IV GPIIb/IIIa inhibitor with demonstrated oral anti-thrombotic activity (CFRs abolished in 8/8 monkeys at 1–2 mg/kg PO, onset 85±22 min), SDZ-GPI-562 enables chronic oral dosing regimens not feasible with IV-only GPIIb/IIIa antagonists (abciximab, tirofiban, eptifibatide). This supports long-term studies in atherosclerosis progression, delayed thrombosis, and chronic cerebral hypoperfusion models where sustained oral administration is required [2].

Mechanistic Studies of Platelet-Dependent Immune Rejection in Xenotransplantation

The dose-dependent prolongation of discordant cardiac xenograft survival (guinea pig-to-rat) by high-dose SDZ-GPI-562 (0.5 mg/kg BID), coupled with documented reductions in intragraft platelet aggregation, P-selectin expression, and leukocyte infiltration when combined with complement depletion, positions this compound as a validated pharmacological probe for dissecting platelet-dependent mechanisms in hyperacute and delayed xenograft rejection [3].

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